![molecular formula C16H19N3O5S B2528597 Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide CAS No. 2580209-88-5](/img/structure/B2528597.png)
Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide
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Description
Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide, also known as MSB, is a chemical compound that has been studied extensively in scientific research. MSB is a sulfonamide-based compound that has been shown to have potential therapeutic applications in the treatment of various diseases. In
Scientific Research Applications
- Application : EN300-27708405 could be incorporated into hydrogel formulations to create antibacterial wound dressings, drug delivery systems, or tissue scaffolds. Its sulfonamide group may contribute to antimicrobial properties .
- Application : EN300-27708405, due to its sulfonamide functionality, can serve as a crosslinking reagent. Researchers may use it to modify polymers, enhance material properties, or create novel materials .
- Application : EN300-27708405, when appropriately functionalized, could be part of adsorbent materials for efficient fluoride removal from water. Its unique structure may enhance adsorption capacity .
- Application : EN300-27708405 could be a precursor for synthesizing 4-methoxybenzophenone, a valuable intermediate. Green synthesis using benign catalysts like tungstophosphoric acid (HPW) supported on MCM-41 has environmental advantages .
- Application : EN300-27708405 might participate in selective debenzylation reactions, leading to the removal of benzyl groups from other molecules. The presence of an amide group could influence selectivity .
Antibacterial Hydrogels
Crosslinking Reagent in Organic Synthesis
Fluoride Adsorption Materials
Green Synthesis of Benzophenones
Selective Debenzylation Reactions
properties
IUPAC Name |
acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S.C2H4O2/c1-20-12-6-8-13(9-7-12)21(18,19)17-11-4-2-10(3-5-11)14(15)16;1-2(3)4/h2-9,17H,1H3,(H3,15,16);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXZIYQWJNZVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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